13-O-Acetyl Papaveroxine

Catalog No.
S1795413
CAS No.
1642137-74-3
M.F
C₂₄H₂₇NO₈
M. Wt
457.47
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
13-O-Acetyl Papaveroxine

CAS Number

1642137-74-3

Product Name

13-O-Acetyl Papaveroxine

Molecular Formula

C₂₄H₂₇NO₈

Molecular Weight

457.47

Synonyms

6-[(S)-(Acetyloxy)[(5R)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]methyl]-2,3-dimethoxybenzaldehyde

13-O-Acetyl Papaveroxine is a biochemical that finds application in proteomics research. Proteomics is the large-scale study of proteins, including their functions, interactions, and modifications within a cell, tissue, or organism .

While the specific research applications of 13-O-Acetyl Papaveroxine are not extensively documented, its relation to Papaveroxine provides some clues. Papaveroxine is an alkaloid found in opium poppy (Papaver somniferum) . Research suggests Papaveroxine may play a role in various biological processes, including:

  • Enzyme Inhibition: Papaveroxine has been shown to inhibit certain enzymes, such as acetylcholinesterase . Acetylcholinesterase is an enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibition of this enzyme can have implications for neurological research.
  • Antioxidant Activity: Some studies suggest Papaveroxine may possess antioxidant properties . Antioxidants are compounds that help protect cells from damage caused by free radicals.

13-O-Acetyl Papaveroxine is a derivative of papaveroxine, which is a naturally occurring alkaloid primarily derived from the opium poppy (Papaver somniferum). This compound features an acetyl group attached to the hydroxyl group at the 13th position of its molecular structure. The chemical formula for 13-O-Acetyl Papaveroxine is C21H23N1O4C_{21}H_{23}N_{1}O_{4}, and it is recognized for its complex interactions in biological systems, particularly in the context of alkaloid biosynthesis.

There is no current information available on the mechanism of action of 13-O-Acetyl Papaveroxine. Papaveroxine itself does not possess any significant pharmacological activity []. Further research is needed to determine if 13-O-Acetyl Papaveroxine has any biological effects.

, including:

  • Oxidation: This compound can be oxidized to form various derivatives, which may include changes in the functional groups present on the molecule.
  • Hydrolysis: The acetyl group can be hydrolyzed by carboxylesterases, which are enzymes that catalyze the cleavage of ester bonds, leading to the formation of papaveroxine and acetic acid .
  • Methylation: The compound may also participate in methylation reactions, where methyl groups are added to specific positions on the molecule, potentially altering its biological activity.

The synthesis of 13-O-Acetyl Papaveroxine typically involves several steps:

  • Starting Material: The synthesis often begins with N-methylcanadine or other related alkaloids.
  • Acetylation Reaction: The introduction of the acetyl group at the 13-hydroxyl position is achieved through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base .
  • Purification: Following synthesis, purification techniques such as chromatography may be employed to isolate 13-O-Acetyl Papaveroxine from reaction mixtures.

The applications of 13-O-Acetyl Papaveroxine are primarily in pharmaceutical research and development:

  • Drug Development: Due to its structural similarities to other bioactive alkaloids, it is studied for potential therapeutic uses in treating various conditions, including cancer and pain management.
  • Biosynthetic Studies: It serves as an important intermediate in biosynthetic pathways involving noscapine and other alkaloids, providing insights into plant metabolism and enzyme function .

Interaction studies involving 13-O-Acetyl Papaveroxine focus on its enzymatic transformations and biological interactions:

  • Enzyme Interactions: Studies have shown that enzymes such as cytochrome P450s play a crucial role in modifying this compound during biosynthesis. For example, CYP82X1 catalyzes its conversion into other derivatives .
  • Biological Targets: Investigations into how this compound interacts with cellular pathways can reveal its potential therapeutic effects and mechanisms of action.

Several compounds share structural similarities with 13-O-Acetyl Papaveroxine. These include:

Compound NameStructural FeaturesUnique Properties
PapaveroxineHydroxyl groups at various positionsKnown for analgesic effects
NoscapineContains a methoxy groupExhibits anticancer properties
N-MethylcanadineMethylated nitrogen atomPrecursor in the biosynthesis pathway
1-Hydroxy-N-methylcanadineHydroxyl group at position 1Intermediate in noscapine synthesis
Secoberberines (e.g., narcotoline)Distinct structural modificationsPotentially unique pharmacological profiles

Uniqueness of 13-O-Acetyl Papaveroxine

The uniqueness of 13-O-Acetyl Papaveroxine lies in its specific acetylation at the 13th position, which may influence its reactivity and biological activity compared to other similar compounds. This modification can serve as a protective group during biosynthesis and may enhance or alter its pharmacological properties.

The biosynthesis of 13-O-Acetyl Papaveroxine occurs within a highly organized ten-gene cluster located on chromosome 11 of Papaver somniferum, spanning approximately 221 kilobases [1] [2] [3]. This noscapine biosynthetic gene cluster represents one of the most complex plant gene clusters identified to date and demonstrates remarkable evolutionary organization through multiple gene duplication events [2] [4].

The gene cluster contains ten distinct genes encoding five different enzyme classes: three O-methyltransferases (PSMT1, PSMT2, PSMT3), four cytochrome P450 enzymes (CYP82X1, CYP82X2, CYP82Y1, and CYP719A21), one acetyltransferase (PSAT1), one carboxylesterase (PSCXE1), and one short-chain dehydrogenase/reductase (PSSDR1) [1] [2] [3]. These genes are not arranged adjacently but are interspersed with retrotransposon and DNA transposable element sequences, which may have contributed to cluster formation through gene rearrangement mechanisms [3] [5].

Phylogenetic analysis reveals that the gene cluster arose through ancient duplication events, with the noscapine branch being assembled by an ancient duplication event, while other genes in the benzylisoquinoline alkaloid gene cluster involved in the morphinan branch pathway were likely recruited from a recent whole-genome duplication approximately 7.8 million years ago [6]. The homology and intron-exon structure of the cytochrome P450 genes and O-methyltransferase genes suggest tandem gene duplication after genome reorganization of progenitor genes [3].

Transcriptional co-regulation is a hallmark of this gene cluster, with all ten genes showing tightly coordinated expression patterns that are strictly associated with noscapine accumulation in opium poppy chemotypes [1] [2] [7]. The genes exhibit tissue-specific expression, with highest levels detected in stems where noscapine accumulation is greatest among plant organs [7] [8]. Promoter region analysis reveals the presence of WRKY and MYB binding motifs in the 1-kilobase predicted promoter regions of all ten genes, suggesting coordinated transcriptional regulation by these transcription factor families [3] [9] [8].

The biosynthetic gene network demonstrates remarkable substrate channeling efficiency, where enzymatic products from one reaction serve as substrates for subsequent reactions without accumulation of intermediates [2]. This metabolic organization is facilitated by the spatial clustering of genes and their coordinated expression, ensuring efficient flux through the biosynthetic pathway toward 13-O-Acetyl Papaveroxine and noscapine formation.

Enzymatic Steps and Key Catalytic Activities

The biosynthetic pathway to 13-O-Acetyl Papaveroxine involves a complex series of enzymatic transformations beginning from the protoberberine alkaloid N-methylcanadine and proceeding through multiple hydroxylation, acetylation, and rearrangement steps [7] [2]. Each enzymatic step demonstrates strict substrate specificity and unique catalytic mechanisms that ensure pathway fidelity.

CYP82Y1 catalyzes the first committed step in the conversion of N-methylcanadine to noscapine by performing regiospecific 1-hydroxylation of N-methylcanadine to form 1-hydroxy-N-methylcanadine [7]. This cytochrome P450 enzyme exhibits high substrate specificity with a Km value of 19.5 μM for racemic N-methylcanadine and requires NADPH and molecular oxygen as cofactors [7]. The enzyme demonstrates optimal activity at pH 7.5 and 30°C, following Michaelis-Menten kinetics with an estimated Vmax of 98 pmol min⁻¹ mg⁻¹ total protein [7].

PSAT1 acetyltransferase catalyzes the acetylation of the 13-hydroxy group of 1-hydroxy-N-methylcanadine to form 1-hydroxy-13-O-acetyl-N-methylcanadine [1] [2]. This acetylation step is crucial for pathway progression as it protects the 13-hydroxyl position from precocious hemiacetal formation that would otherwise occur spontaneously from subsequent 8-hydroxylation [10]. The acetylation reaction utilizes acetyl-CoA as the acyl donor and shows high specificity for the 13-hydroxyl position of the substrate [2].

CYP82X1 performs a complex C-C bond cleavage reaction that converts 1-hydroxy-13-O-acetyl-N-methylcanadine to 4′-O-desmethyl-3-O-acetylpapaveroxine through secoberberine intermediate formation [1] [2]. This cytochrome P450 enzyme catalyzes the synthesis of secoberberine by cleaving the berberine bridge and facilitating ring opening, representing a unique transformation in alkaloid biosynthesis [2]. The enzyme requires the prior acetylation by PSAT1 to function efficiently, suggesting that acetylation enables catalysis via a tetrahedral acyl intermediate rather than simple proton abstraction [2].

CYP82X2 functions earlier in the pathway by catalyzing the conversion of scoulerine to N-methylcanadine through bridge formation [1] [3]. Gene silencing experiments reveal that suppression of CYP82X2 results in accumulation of several secoberberine intermediates, confirming its role in benzylisoquinoline bridge formation [3]. The enzyme demonstrates strict positional specificity for hydroxylation reactions that facilitate subsequent structural rearrangements [7].

PSCXE1 carboxylesterase catalyzes the hydrolysis of the O-acetyl moiety from 3-O-acetylpapaveroxine to yield papaveroxine, which then spontaneously rearranges to form narcotoline hemiacetal [2] [11]. This esterase shows high substrate specificity for acetylated papaveroxine derivatives and enhances the rate of cyclization reactions that lead to hemiacetal formation [2].

PSSDR1 short-chain dehydrogenase/reductase catalyzes the final dehydrogenation step converting narcotoline hemiacetal to noscapine [2] [12]. This enzyme exhibits higher catalytic efficiency with NAD+ as cofactor compared to NADP+ and shows exclusive substrate specificity for narcotoline hemiacetal [12]. The enzyme is highly divergent from other characterized members of the NADPH-dependent short-chain dehydrogenase/reductase superfamily involved in benzylisoquinoline alkaloid metabolism [12].

The PsMT2/PsMT3 heterodimer represents a unique O-methyltransferase complex that catalyzes 4′-O-methylation of secoberberine intermediates [2] [13] [10]. Neither PsMT2 nor PsMT3 forms stable homodimers, but they yield a substrate-specific heterodimer when co-expressed, demonstrating the first known O-methylation naturally catalyzed by an O-methyltransferase heterodimer [13] [10]. The heterodimer accepts only 4′-O-desmethyl-3-O-acetylpapaveroxine as substrate and shows much higher efficiency on cyclized intermediates compared to linear secoberberine forms [2].

Intermediate Metabolites and Pathway Regulation

The biosynthetic pathway to 13-O-Acetyl Papaveroxine involves multiple intermediate metabolites whose accumulation and conversion are subject to complex regulatory mechanisms at transcriptional, enzymatic, and cellular levels [2] [7] [8]. These intermediates serve as critical checkpoints that determine metabolic flux and final alkaloid composition.

N-methylcanadine serves as the primary substrate for the noscapine biosynthetic pathway and represents the branching point from general benzylisoquinoline alkaloid metabolism [7]. The accumulation of N-methylcanadine is tightly regulated by CYP82Y1 expression levels, with gene silencing experiments showing significant increases in N-methylcanadine levels when CYP82Y1 activity is suppressed [7]. This intermediate demonstrates strict tissue-specific accumulation in stem tissues where noscapine biosynthesis is most active [7].

1-hydroxy-N-methylcanadine represents the first committed intermediate in the noscapine pathway and is formed exclusively by CYP82Y1 hydroxylation [7]. The metabolic fate of this intermediate is determined by PSAT1 acetyltransferase activity, which competes with spontaneous hemiacetal formation that would lead to pathway termination [2] [10]. The regulatory control of this step involves coordinated expression of both CYP82Y1 and PSAT1 to ensure efficient substrate channeling [2].

1-hydroxy-13-O-acetyl-N-methylcanadine is the protected intermediate formed by PSAT1 acetylation that enables subsequent CYP82X1-catalyzed transformations [1] [2]. The acetylation state of this intermediate is critical for pathway progression, as the acetyl group prevents premature cyclization while facilitating the complex C-C bond cleavage reaction catalyzed by CYP82X1 [2] [10]. The steady-state levels of this intermediate are controlled by the substrate specificity and catalytic efficiency of CYP82X1 [2].

4′-O-desmethyl-3-O-acetylpapaveroxine represents the secoberberine intermediate formed by CYP82X1 and serves as the exclusive substrate for the PsMT2/PsMT3 heterodimer methyltransferase [2] [13] [10]. This intermediate undergoes ester hydrolysis subsequent to 4′-O-methylation, leading to the formation of narcotine hemiacetal through a branched pathway mechanism [13]. The accumulation of this intermediate is strictly dependent on the formation and activity of the PsMT2/PsMT3 heterodimer complex [2].

Papaveroxine and its acetylated derivative represent key branch point intermediates that can undergo either enzymatic deacetylation by PSCXE1 or spontaneous cyclization to form hemiacetal structures [2] [11]. The regulatory balance between these competing reactions determines the metabolic flux toward noscapine formation versus alternative alkaloid products [2]. Gene silencing of PSCXE1 results in significant accumulation of acetylated papaveroxine derivatives, confirming the enzyme's role in pathway progression [3].

Narcotoline hemiacetal serves as the penultimate intermediate and direct substrate for noscapine synthase (PSSDR1) [2] [12]. This intermediate represents a metabolic bottleneck where the dehydrogenation reaction catalyzed by PSSDR1 determines the final conversion efficiency to noscapine [12]. The cellular localization of narcotoline hemiacetal formation occurs primarily in laticifers, distinct from earlier pathway steps that occur in companion cells and sieve elements [2] [12] [8].

Pathway regulation operates through multiple hierarchical mechanisms. At the transcriptional level, WRKY and MYB transcription factors coordinate the synchronized expression of all ten cluster genes [3] [9] [8]. Post-transcriptional regulation involves tissue-specific localization of pathway enzymes, with early steps occurring in companion cells and sieve elements while final steps are enriched in laticifers [8]. Enzymatic regulation occurs through substrate channeling, cofactor availability, and enzyme complex formation, particularly the unique heterodimer formation between PsMT2 and PsMT3 [2] [13].

Environmental and developmental regulation also influences intermediate accumulation patterns. Complex media composition affects the relative accumulation of early versus late pathway intermediates, with YP medium enhancing conversion of early intermediates to downstream products [14]. Growth phase and tissue development determine the spatial and temporal expression of pathway genes, resulting in organ-specific alkaloid profiles [7] [8].

Dates

Last modified: 08-15-2023

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